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2-Bromo-N,N-diethyl-6-fluoroaniline

Catalog No.
S6630647
CAS No.
1809161-68-9
M.F
C10H13BrFN
M. Wt
246.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N,N-diethyl-6-fluoroaniline

CAS Number

1809161-68-9

Product Name

2-Bromo-N,N-diethyl-6-fluoroaniline

IUPAC Name

2-bromo-N,N-diethyl-6-fluoroaniline

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

InChI

InChI=1S/C10H13BrFN/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

MPUSVZFSYLBFGY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=CC=C1Br)F

Canonical SMILES

CCN(CC)C1=C(C=CC=C1Br)F

2-Bromo-N,N-diethyl-6-fluoroaniline is an organic compound with the molecular formula C12H14BrFN. This compound features a bromine atom and a fluorine atom attached to an aniline ring, specifically at the 2 and 6 positions, respectively. The presence of two diethyl groups on the nitrogen atom of the aniline enhances its solubility and alters its reactivity profile, making it a valuable intermediate in organic synthesis. The compound is characterized by its potential applications in pharmaceuticals, agrochemicals, and dye manufacturing due to its unique chemical structure and properties.

There is no current information available on the mechanism of action of 2-Bromo-N,N-diethyl-6-fluoroaniline.

Due to the lack of specific data, it's important to consider potential hazards associated with similar aromatic amines and bromo-substituted compounds:

  • Toxicity: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Skin and eye irritation: The presence of the bromine atom suggests potential for skin and eye irritation.
  • Flammability: Aromatic compounds can be flammable.

The chemistry of 2-Bromo-N,N-diethyl-6-fluoroaniline involves several types of reactions:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the ortho or para positions relative to the amino group.
  • Reduction Reactions: The compound can be reduced to form amines or other derivatives, which are useful in synthesizing more complex organic molecules.
  • Coupling Reactions: It can participate in coupling reactions to form biaryls, which are important in materials science and pharmaceuticals.

While specific biological activity data for 2-Bromo-N,N-diethyl-6-fluoroaniline is limited, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated anilines are known to possess antimicrobial and anticancer activities. The presence of bromine may also enhance these activities through increased lipophilicity and bioavailability.

The synthesis of 2-Bromo-N,N-diethyl-6-fluoroaniline can be achieved through various methods:

  • Bromination of 6-Fluoroaniline: Starting from 6-fluoroaniline, bromination can be performed using bromine or other brominating agents under controlled conditions to selectively introduce the bromine atom at the 2-position.
  • Amine Protection and Sulfonylation: Protecting the amino group followed by sulfonylation can help in directing subsequent bromination to achieve higher yields and purity.
  • N,N-Diethylation: After obtaining the bromo derivative, N,N-diethylation can be carried out using diethyl sulfate or other suitable ethylating agents.

2-Bromo-N,N-diethyl-6-fluoroaniline has several applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: The compound can be used in developing herbicides and pesticides due to its potential biological activity.
  • Dyes and Pigments: It is utilized in the dye industry for producing colorants with specific properties.

Interaction studies involving 2-Bromo-N,N-diethyl-6-fluoroaniline typically focus on its reactivity with biological targets or other chemical species. Such studies may include:

  • Reactivity with Enzymes: Investigating how this compound interacts with specific enzymes can provide insights into its potential therapeutic effects or toxicological profiles.
  • Binding Studies: Assessing how well this compound binds to receptors or proteins can reveal its efficacy as a drug candidate.

Several compounds share structural similarities with 2-Bromo-N,N-diethyl-6-fluoroaniline, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
2-Bromo-6-fluorobenzenamineC7H6BrFNLacks diethyl groups; simpler structure
2-Bromo-4-fluoroanilineC7H7BrFDifferent substitution pattern; potential for different reactivity
N,N-Diethyl-3-bromoanilineC10H14BrNSimilar diethyl substitution; different position of bromine
4-Bromo-2-fluoroanilineC7H7BrFDifferent substitution pattern; may exhibit different biological activity

Uniqueness

The uniqueness of 2-Bromo-N,N-diethyl-6-fluoroaniline lies in its specific substitution pattern which imparts distinct chemical properties. The combination of both bromine and fluorine atoms along with diethyl groups results in enhanced solubility and reactivity compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry, especially for applications requiring precise functional group placement.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

245.02154 g/mol

Monoisotopic Mass

245.02154 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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